

Fostemsavir: From Preclinical Promise to Clinical Reality in HIV-1 Treatment

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Compound of Interest		
Compound Name:	BMS-663749	
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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for the approved HIV-1 attachment inhibitor fostemsavir and the preclinical development context from which it emerged, including its precursor compounds. Fostemsavir, formerly known as BMS-663068, is a prodrug of temsavir (BMS-626529). Its development followed earlier preclinical work on compounds such as BMS-488043 and its own prodrug, **BMS-663749**. This document will summarize the key clinical efficacy and safety data for fostemsavir, detail the experimental protocols of its pivotal clinical trial, and illustrate its developmental pathway and mechanism of action.

Preclinical to Clinical Development Trajectory

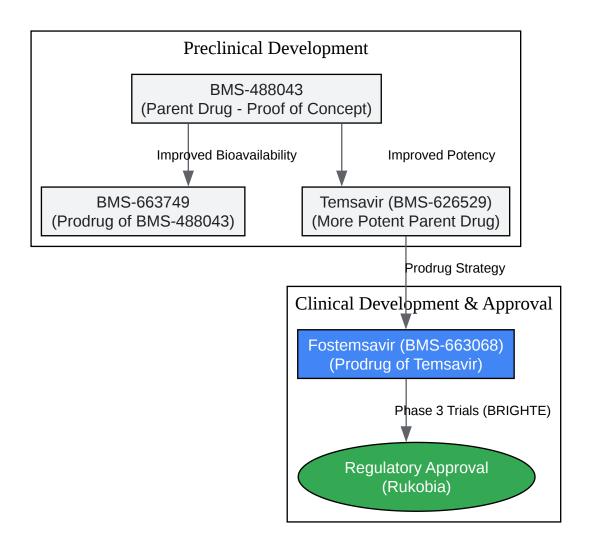
The journey to fostemsavir began with the identification of small-molecule HIV-1 attachment inhibitors. An early lead compound, BMS-488043, demonstrated a novel mechanism of action by targeting the viral envelope glycoprotein gp120 and preventing its attachment to the host cell's CD4 receptor. While early clinical studies with BMS-488043 provided proof-of-concept for this class of inhibitors, they also revealed suboptimal pharmacokinetic properties, including dissolution- and/or solubility-limited absorption, necessitating high doses and administration with a high-fat meal to achieve therapeutic concentrations[1][2].

To address these limitations, a prodrug strategy was employed. **BMS-663749** was developed as a phosphonooxymethyl prodrug of BMS-488043 to enhance its oral bioavailability[3]. Preclinical and early human pharmacokinetic studies showed that this prodrug significantly



increased the plasma concentration of the active compound compared to administering the parent drug directly[3].

However, further research led to the discovery of a more potent attachment inhibitor, temsavir (BMS-626529)[4]. To optimize its delivery, a similar prodrug approach was taken, resulting in the creation of fostemsavir (BMS-663068), a phosphonooxymethyl prodrug of temsavir[4][5]. Fostemsavir demonstrated improved solubility and bioavailability, leading to its advancement into extensive clinical trials and eventual regulatory approval[4].



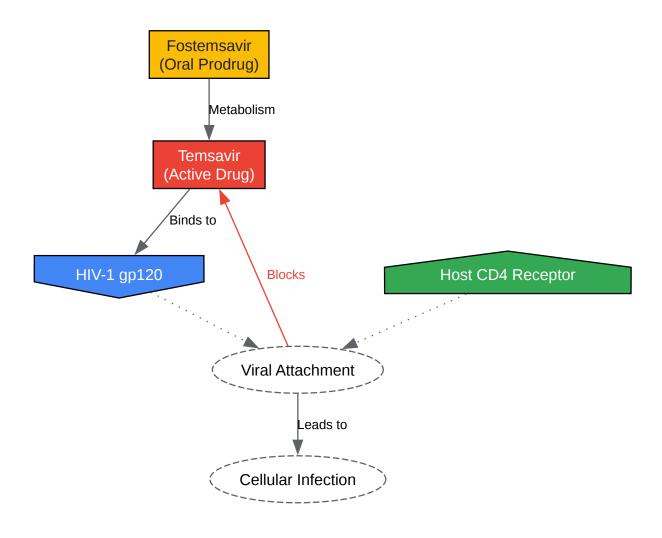
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Caption: Developmental pathway from early preclinical compounds to fostemsavir.

Mechanism of Action of Fostemsavir



Fostemsavir is a prodrug that is rapidly converted in the body to its active form, temsavir. Temsavir is a first-in-class HIV-1 attachment inhibitor. It binds directly to the viral envelope glycoprotein gp120, a protein on the surface of HIV that is essential for viral entry into host cells. By binding to a conserved pocket on gp120 adjacent to the CD4 receptor binding site, temsavir prevents the conformational changes in the protein necessary for the virus to attach to the CD4 receptor on host T-cells. This action blocks the initial step of viral entry, thus preventing HIV from infecting the host's immune cells.



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Caption: Mechanism of action of fostemsavir as an HIV-1 attachment inhibitor.

Fostemsavir Clinical Trial Data: The BRIGHTE Study

The primary evidence for the efficacy and safety of fostemsavir comes from the Phase 3 BRIGHTE (BMS-663068 in Heavily Treatment-Experienced Subjects) study. This was an



international, two-cohort trial designed for heavily treatment-experienced adults with multidrugresistant HIV-1.

Experimental Protocol: BRIGHTE Study Design

- Objective: To evaluate the safety and efficacy of fostemsavir in combination with an optimized background therapy (OBT) in heavily treatment-experienced adults with multidrugresistant HIV-1.
- Population: 371 participants with a history of virologic failure on multiple prior antiretroviral regimens.

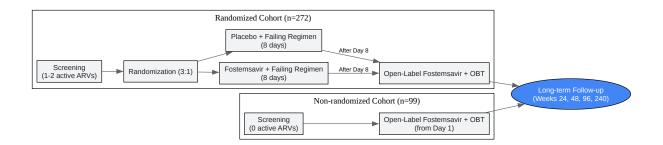
Cohorts:

- Randomized Cohort (n=272): Participants who had one or two remaining fully active antiretroviral drug classes. These participants were randomized 3:1 to receive either fostemsavir (600 mg twice daily) or placebo, in addition to their failing regimen, for an 8-day period of functional monotherapy. After day 8, all participants in this cohort received open-label fostemsavir with an individualized OBT. The primary endpoint was the mean change in HIV-1 RNA from Day 1 to Day 8.
- Non-randomized Cohort (n=99): A compassionate use cohort for participants with no remaining fully active and approved antiretroviral options. These participants received open-label fostemsavir plus OBT from Day 1.

Key Endpoints:

- Primary: Mean decline in plasma HIV-1 RNA from baseline to Day 8 in the randomized cohort.
- Secondary: Proportion of participants with HIV-1 RNA <40 copies/mL at weeks 24, 48, 96, and 240; change from baseline in CD4+ T-cell count; and safety and tolerability.





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